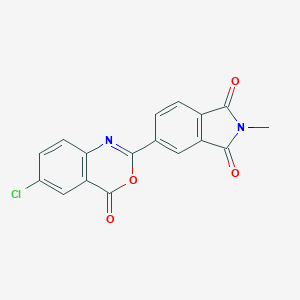
5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, commonly known as CIV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of CIV is not fully understood, but studies suggest that it may act through the inhibition of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. CIV has also been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Biochemical and Physiological Effects:
CIV has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell proliferation. CIV has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential as an anti-cancer agent. However, further studies are needed to fully understand the biological effects of CIV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CIV in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. CIV is also stable under a range of conditions, making it suitable for use in various experimental setups. However, CIV is not readily soluble in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of CIV, including its use in the development of new anti-cancer therapies and its potential as a fluorescent probe for the detection of metal ions. CIV may also have applications in the field of organic electronics, as well as in the synthesis of other bioactive compounds. Further studies are needed to fully understand the biological effects of CIV and to explore its potential applications in various fields.
Synthesemethoden
CIV can be synthesized through a multistep process involving the reaction of 2-methylisatin with phthalic anhydride and chloroacetyl chloride. The resulting intermediate is then reacted with ammonium carbonate and chloramine T to yield CIV. The purity and yield of CIV can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CIV has shown promising results in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a photosensitizer for photodynamic therapy. CIV has also been studied for its potential use in organic electronics and as a starting material for the synthesis of other bioactive compounds.
Eigenschaften
Produktname |
5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C17H9ClN2O4 |
Molekulargewicht |
340.7 g/mol |
IUPAC-Name |
5-(6-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C17H9ClN2O4/c1-20-15(21)10-4-2-8(6-11(10)16(20)22)14-19-13-5-3-9(18)7-12(13)17(23)24-14/h2-7H,1H3 |
InChI-Schlüssel |
DHVBZGNLUZWZBL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)O3 |
Kanonische SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)
![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)
![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)



![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)
